Cas no 1214357-40-0 (2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride)

2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride 化学的及び物理的性質
名前と識別子
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- 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride
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- インチ: 1S/C13H7ClF3NO/c14-12(19)10-4-3-9(13(15,16)17)6-11(10)8-2-1-5-18-7-8/h1-7H
- InChIKey: SWDOFEJXUIRIOY-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC(C(F)(F)F)=CC=1C1C=NC=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 334
- XLogP3: 3.9
- トポロジー分子極性表面積: 30
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013006533-250mg |
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |
1214357-40-0 | 97% | 250mg |
$489.60 | 2023-09-04 | |
Alichem | A013006533-1g |
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |
1214357-40-0 | 97% | 1g |
$1534.70 | 2023-09-04 | |
Alichem | A013006533-500mg |
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride |
1214357-40-0 | 97% | 500mg |
$798.70 | 2023-09-04 |
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chlorideに関する追加情報
Introduction to 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride (CAS No: 1214357-40-0)
2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1214357-40-0, features a benzoyl chloride moiety substituted with a pyridin-3-yl group and a trifluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of these functional groups imparts distinct chemical reactivity, enabling its utility in multiple synthetic pathways.
The benzoyl chloride component of this molecule is well-known for its ability to participate in acylation reactions, which are fundamental in the modification of proteins, peptides, and other biomolecules. This property makes 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride a valuable tool in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Recent studies have highlighted its role in the synthesis of novel ligands for ion channels and receptors, which are critical in modulating neuronal activity.
The trifluoromethyl group attached to the benzene ring enhances the lipophilicity and metabolic stability of the compound, attributes that are highly desirable in drug design. This modification is particularly relevant in the context of modern pharmaceutical development, where compounds with improved pharmacokinetic profiles are preferred. The trifluoromethyl group also influences the electronic properties of the molecule, making it a suitable candidate for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
On the other hand, the pyridin-3-yl substituent introduces nitrogen heterocycles into the molecular framework, which can interact with biological targets through hydrogen bonding or coordination mechanisms. Pyridine derivatives are extensively studied for their bioactivity, and incorporating them into a benzoyl chloride scaffold expands the spectrum of potential applications. For instance, researchers have explored derivatives of this compound as inhibitors of enzymes involved in inflammatory pathways, suggesting its therapeutic potential.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules like 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride. By leveraging machine learning algorithms, scientists can predict binding affinities and optimize synthetic routes with greater precision. This has led to novel derivatives being tested in preclinical trials for conditions ranging from cancer to autoimmune diseases. The integration of experimental data with computational models has been instrumental in understanding how structural modifications affect biological activity.
The synthesis of 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic strategies include chlorination of pyridine-substituted benzoic acids followed by Friedel-Crafts acylation with trifluoroacetic anhydride. These methods highlight the compound's versatility as a building block in organic synthesis. The availability of high-quality starting materials and advanced catalytic systems has further streamlined these processes, making large-scale production feasible.
In industrial applications, 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride is utilized as an intermediate in the manufacture of agrochemicals and specialty chemicals. Its reactivity allows for the introduction of diverse functional groups, enabling the creation of complex molecules with tailored properties. For example, researchers have employed this compound to develop novel herbicides that exhibit improved selectivity and environmental compatibility.
The safety profile of 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride is another critical aspect that has been thoroughly evaluated through toxicological studies. While benzoyl chlorides can be moisture-sensitive and require handling under inert conditions, their overall toxicity profile is well-documented when used appropriately in controlled environments. Industrial guidelines emphasize proper storage, handling procedures, and waste disposal to mitigate any potential risks associated with their use.
Future research directions for 2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride may focus on expanding its applications in drug discovery and material science. Innovations such as photoredox catalysis and flow chemistry could offer new ways to functionalize this compound efficiently. Additionally, exploring its role in green chemistry initiatives may lead to more sustainable synthetic methodologies that align with global environmental standards.
In conclusion,2-(Pyridin-3-yl)-4-(trifluoromethyl)benzoyl chloride (CAS No: 1214357-40-0) stands out as a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative bioactive molecules. As research continues to uncover new applications and optimize synthetic pathways,this compound will undoubtedly remain at the forefront of chemical innovation.
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